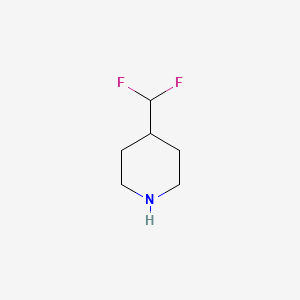

4-(Difluoromethyl)piperidine

Overview

Description

4-(Difluoromethyl)piperidine is a chemical compound with the molecular formula C6H11F2N . It is used in the synthesis of various pharmaceuticals and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A novel transition metal-free method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been described, using readily available ethyl bromodifluoroacetate as a fluorine source .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 135.16 .Chemical Reactions Analysis

The formation of N-difluoromethylated pyridines involves a two-step process in which N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 145℃, a density of 1.020, and a flash point of 41℃ . Its pKa is predicted to be 9.78±0.10 .Scientific Research Applications

1. Antisecretory Agents in Peptic Ulcer Treatment

4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, with structural elements common to anticholinergics, have been studied for their potential as nonanticholinergic gastric antisecretory drugs, useful in treating peptic ulcer disease. Modifications to diminish anticholinergic activity led to the development of fenoctimine, a compound with no anticholinergic activity and potential for clinical use in gastric antisecretory applications (Scott et al., 1983).

2. Radiolabeled Probes for σ-1 Receptors

Halogenated 4-(4-phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. Their affinity, selectivity, and in vivo evaluation in adult male rats demonstrated high uptake and retention in organs possessing σ receptors. These compounds, including iodinated ligands like 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, are promising for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

3. Structural Analysis of Piperidine Derivatives

Studies on 4-Piperidinecarboxylic acid hydrochloride revealed its crystal and molecular structure, highlighting its potential for further chemical applications (Szafran et al., 2007).

4. Corrosion Inhibition on Iron

Quantum chemical and molecular dynamic simulation studies have been conducted on piperidine derivatives for their potential as corrosion inhibitors on iron. The study provides insights into the binding energies and reactivity parameters, useful in industrial applications (Kaya et al., 2016).

5. Fluorescent pH Sensors

4-Piperidine-naphthalimide derivatives show potential as novel fluorescent pH sensors. Some compounds with specific side chains exhibit strong fluorescence quenching and red shift in weakly acidic conditions, making them suitable for pH sensing applications (Cui et al., 2004).

6. Antimycobacterial Agents

Spiro-piperidin-4-ones synthesized via 1,3-dipolar cycloaddition showed promising in vitro and in vivo activity against various Mycobacterium species, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

7. Synthesis of Dihydroquinazolin-4(1H)-ones and Polyhydroquinolines

Fe3O4-PPCA nanoparticles were used as a novel catalyst in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, demonstrating their potential in catalysis and synthesis (Ghorbani‐Choghamarani et al., 2015).

8. Reversible Hydrogen Storage

Substituted piperidines and octahydroindoles have been compared for their utility as reversible organic hydrogen storage liquids in hydrogen-powered fuel cells, offering potential in energy storage applications (Cui et al., 2008).

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

- 4-(Difluoromethyl)piperidine this compound Pungent constituent Black pepper (Piper nigrum) and long pepper (Piper longum) While specific targets for this compound are not explicitly mentioned, it exhibits various physiological activities, including anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective effects .

Mode of Action

- The compound likely interacts with cellular components or signaling pathways to exert its effects. However, detailed mechanisms remain to be elucidated. Its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability-enhancing abilities contribute to managing and alleviating severe disease conditions .

Pharmacokinetics

- Information on absorption is not available. Volume of distribution is not specified. No data on protein binding is provided .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, affecting the overall metabolic pathway . Additionally, this compound has been shown to interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine from glutamate and ammonia .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Researchers have observed threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and subsequent metabolic transformations . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and amino acid transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . These transport and distribution mechanisms are essential for determining the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can impact gene expression and transcriptional regulation . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Properties

IUPAC Name |

4-(difluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)5-1-3-9-4-2-5/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZRCMTUKBBOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

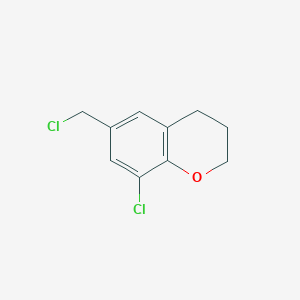

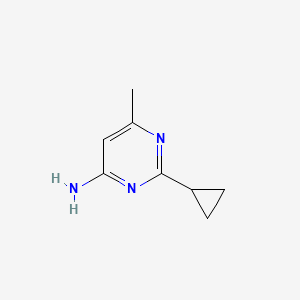

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

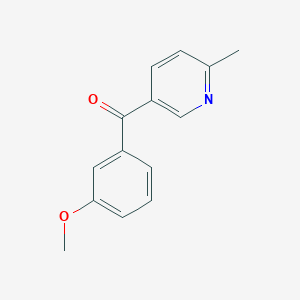

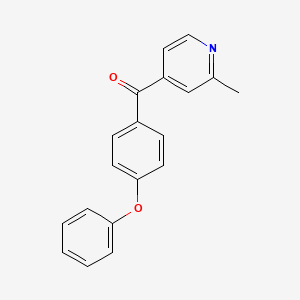

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)